z-Lys(Z)-gly-oh

説明

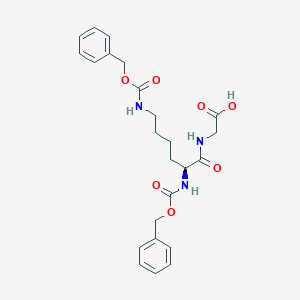

Z-Lys(Z)-gly-oh, also known as this compound, is a useful research compound. Its molecular formula is C24H29N3O7 and its molecular weight is 471.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Z-Lys(Z)-Gly-OH, chemically known as N-alpha-benzoxycarbonyl-L-lysine-L-glycine, is a dipeptide derivative that combines lysine and glycine. The presence of the benzyloxycarbonyl (Z) protecting group enhances its stability and solubility, making it a significant compound in peptide synthesis and medicinal chemistry. This article explores the biological activities associated with this compound, including its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that influences its biological activity. The compound consists of:

- Lysine (Lys) : An essential amino acid known for its role in protein synthesis and various metabolic functions.

- Glycine (Gly) : The simplest amino acid, which contributes to the flexibility of peptide chains.

The chemical structure can be summarized as follows:

| Component | Structure | Unique Features |

|---|---|---|

| Z-Lys(Z) | C₁₁H₁₄N₂O₃ | Protecting group enhances stability |

| Gly-OH | C₂H₅NO₂ | Simple structure allows for versatility |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Its amino acid composition allows it to interact with microbial membranes, potentially disrupting their integrity. Studies have shown that dipeptides similar to this compound can inhibit the growth of various bacteria and fungi, making them candidates for further exploration in antimicrobial therapies.

Interaction with Biological Systems

This compound has been investigated for its interactions with various biological systems. For instance, it has been shown to influence opioid receptor activity . In studies involving opioid pharmacophores, the introduction of lysine at specific positions significantly altered the pharmacological properties of the compounds .

Case Study: Opioid Receptor Modulation

In a series of experiments, this compound derivatives were tested for their ability to bind and activate opioid receptors. The findings indicated that modifications at the C-terminus of opioid peptides could enhance or diminish their agonistic or antagonistic properties. For example, substituting phenylalanine with this compound resulted in increased antagonist activity at the δ-opioid receptor .

Therapeutic Applications

The dual amino acid composition of this compound lends itself to various therapeutic applications:

- Peptide Synthesis : Its stability makes it an ideal candidate for synthesizing more complex peptides.

- Drug Development : Due to its ability to modulate receptor activity, it may play a role in developing new analgesics or other therapeutic agents targeting opioid receptors.

Comparative Analysis

To better understand the significance of this compound in biological contexts, a comparison with related compounds is useful:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| N-alpha-benzoxycarbonyl-L-alanine | Similar structure with alanine | Different activity profile |

| N-alpha-benzoxycarbonyl-L-lysine | Contains only lysine | Focused on lysine-related activities |

| Z-Gly-OH | Only contains glycine | Simpler structure; less versatile |

科学的研究の応用

Peptide Synthesis

z-Lys(Z)-gly-oh is widely used in peptide synthesis due to its ability to serve as a building block for more complex structures. The introduction of protected lysine residues allows for the selective modification of peptides, enhancing their stability and functionality.

Case Study: Opioid Pharmacophore Development

A notable application of This compound is in the development of opioid pharmacophores. Research has shown that substituting glycine with z-Lys(Z)-OH in specific peptide sequences can significantly enhance their biological activity. For instance, the compound H-Dmt-Tic-Phe-Lys(Z)-OH demonstrated a 50-fold increase in δ-opioid antagonist activity compared to its glycine counterpart .

| Compound | pA2 Value | Activity Type |

|---|---|---|

| H-Dmt-Tic-Gly-NH-Ph | 7.96 | μ-agonist/δ-agonist |

| H-Dmt-Tic-Phe-Lys(Z)-OH | 11.43 | δ-antagonist |

| H-Dmt-Tic-Lys(Ac)-OH | 10.07 | δ-antagonist |

Bioconjugation and Protein Engineering

The application of This compound extends into bioconjugation, where it is utilized for modifying proteins and peptides. This modification enhances the properties of therapeutic proteins, such as their stability and solubility.

Case Study: Protein Conjugation Techniques

Yamaguchi et al. (2016) demonstrated the use of Z-lysine derivatives in bioconjugation processes, which are critical for developing targeted drug delivery systems. The study highlighted how these derivatives can be employed to attach various functional groups to proteins, thereby improving their therapeutic efficacy.

Drug Development

This compound has significant implications in drug development, particularly in creating inhibitors for various biological targets.

Case Study: Inhibitors of Intestinal Peptide Transporter PEPT1

Recent studies identified high-affinity inhibitors derived from lysine derivatives that target the intestinal peptide transporter PEPT1. The incorporation of z-Lys(Z) into these inhibitors resulted in enhanced binding affinity and selectivity, which is crucial for developing effective oral medications .

特性

IUPAC Name |

2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O7/c28-21(29)15-26-22(30)20(27-24(32)34-17-19-11-5-2-6-12-19)13-7-8-14-25-23(31)33-16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H,25,31)(H,26,30)(H,27,32)(H,28,29)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHXRKMCTBMGTQ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。